N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, with various substituents that contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-amino-1H-pyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Substitution Reactions: The introduction of the 2,5-dimethoxyphenyl and dimethylamino groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of the pyrazolo[3,4-d]pyrimidine core with 2,5-dimethoxybenzyl chloride and dimethylamine under basic conditions.
Final Modifications: Further functionalization, if required, can be performed using standard organic synthesis techniques such as alkylation or acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents (e.g., benzyl chloride) in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Research: The compound’s ability to interact with various biological targets makes it a candidate for studying cellular pathways and mechanisms.
Chemical Biology: It can be used as a probe to investigate the function of specific proteins or enzymes in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, affecting their biological activity and specificity.
Pyrimido[4,5-d]pyrimidines: Another class of bicyclic compounds with similar biological activities but different structural features.
Uniqueness
N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its combination of a dimethoxyphenyl group and a dimethylamino group enhances its potential as a kinase inhibitor, distinguishing it from other pyrazolo[3,4-d]pyrimidine derivatives .
Properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-26(2)21-24-19(23-17-12-15(28-3)10-11-18(17)29-4)16-13-22-27(20(16)25-21)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBPZYYXIAEXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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